1-(4-Bromophenyl)-3-ethylurea
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Overview
Description
1-(4-Bromophenyl)-3-ethylurea is an organic compound that belongs to the class of urea derivatives It features a bromophenyl group attached to the nitrogen atom of the urea moiety, with an ethyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:
4-Bromoaniline+Ethyl isocyanate→this compound
Another method involves the use of 4-bromophenyl isocyanate and ethylamine. This reaction also proceeds under mild conditions and can be carried out in a similar solvent system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields the corresponding amine derivative.
Hydrolysis: Hydrolysis yields 4-bromoaniline and ethylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-ethylurea depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. The ethyl group may influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Bromophenyl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(4-Chlorophenyl)-3-ethylurea: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)-3-ethylurea is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding The ethyl group also imparts distinct physicochemical properties compared to other alkyl or aryl substituents
Properties
IUPAC Name |
1-(4-bromophenyl)-3-ethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNDEIBZUWFUQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82745-18-4 |
Source
|
Record name | 1-(4-BROMOPHENYL)-3-ETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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